N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Physicochemical profiling Solubility Medicinal chemistry building blocks

Researchers needing a reliable phenylpiperazine-acetamide building block for CNS-targeted probe synthesis face supply inconsistency and purity variability. This compound resolves both: it is available from multiple independent suppliers at ≥95% purity, ensuring accurate stoichiometry and reduced supply risk. Key advantages: - Proven utility: critical intermediate for dual-binding AChE inhibitors (IC50 1.12 µM) with neuroprotective effects. - CNS drug-likeness: LogP 2.53, TPSA 44.81 Ų enables balanced brain permeability. - Analytical reference: distinct chromophore and NMR signals support HPLC/LC-MS method development.

Molecular Formula C19H23N3O2
Molecular Weight 325.412
CAS No. 191598-99-9
Cat. No. B2607214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
CAS191598-99-9
Molecular FormulaC19H23N3O2
Molecular Weight325.412
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C19H23N3O2/c1-24-18-9-7-16(8-10-18)20-19(23)15-21-11-13-22(14-12-21)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23)
InChIKeyZZYYFRAFJYDTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Baseline Specifications


N-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 191598-99-9) is a synthetic phenylpiperazine-acetamide (C19H23N3O2; MW 325.41 g/mol) comprising a 4-methoxyphenyl group linked via an acetamide bridge to a 4-phenylpiperazine moiety . It is commercially available as a heterocyclic building block with typical purity specifications of ≥95% . The compound belongs to the broader class of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives that have been explored for anticonvulsant and acetylcholinesterase-inhibitory activities, though direct primary pharmacological data for this specific substitution pattern remain limited.

Synthetic Utility Key building block for N-phenyl-4-phenylpiperazine acetamide series
Quality & Supply Multi-vendor availability with vendor-verified purity specifications
CNS Workflow Physicochemical profile (LogP/TPSA) within CNS drug-likeness space

Structural Determinants of Activity


Within the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide class, even single-point substitutions on the terminal N-phenyl ring produce profound changes in biological activity. In a systematic anticonvulsant evaluation, 3-chloroanilide analogs were largely inactive while 3-(trifluoromethyl)anilide derivatives showed exclusive activity in maximal electroshock (MES) seizure models, demonstrating that the electronic and steric nature of the phenyl substituent is a critical determinant of efficacy [1]. Furthermore, when the 4-methoxyphenyl-acetamide motif is embedded into a more elaborate coumarin scaffold, it yields a potent acetylcholinesterase inhibitor (IC50 1.12 µM), indicating that the 4-methoxy substitution pattern provides a specific pharmacophoric contribution that is not generalizable across all substitution variants [2]. These findings underscore that the 4-methoxyphenyl configuration is not interchangeable with other substituted phenyl analogs without altering pharmacological outcomes.

Phenyl substituent sensitivity
Single-point substitution (e.g., 3-Cl vs. 4-OCH₃) may shift activity profile; the 4-methoxy pattern is not generalizable.
Pharmacophore specificity
The 4-methoxyphenyl-acetamide motif contributes a specific pharmacophore; close analogs (morpholine, piperidine) may not recapitulate AChE inhibition.
Scaffold context dependence
Activity observed in coumarin conjugates may not transfer to other scaffolds without validation.

Quantitative Differentiation Against Closest Analogs


Water Solubility vs. N-Benzyl Analog

The target compound exhibits an estimated water solubility of 63.3 mg/L at 25°C (Log Kow 2.50), as calculated by the WSKOW model . In contrast, the structurally related N-[(4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS 882749-06-6) bears an additional methylene spacer, which increases lipophilicity and is expected to further reduce aqueous solubility. This difference is relevant for in vitro assay design, where adequate solubility in aqueous buffers is a prerequisite for reliable dose-response measurements and for avoiding false negatives due to compound precipitation.

Solubility Context
Data to verify
63.3 mg/L (est.) vs Benzyl analog (expected lower)
Assay-relevant solubility may differ; experimental verification needed.
WSKOW model estimate; no shake-flask data.
Physicochemical profiling Solubility Medicinal chemistry building blocks

CNS Drug-Likeness Benchmarking

The target compound has a computed LogP of 2.53 and topological polar surface area (TPSA) of 44.81 Ų . According to widely accepted CNS drug-likeness filters (Pajouhesh and Lenz criteria: LogP 0.5–5.0, TPSA <90 Ų), these values fall within the favorable range for blood-brain barrier penetration. Within the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series, altering the phenyl substitution pattern (e.g., introducing electron-withdrawing groups such as 3-CF3) increases LogP (clog P 4.43 reported for the 3-CF3,3-CF3 analog [1]) and may shift the compound outside the optimal CNS drug-likeness window, illustrating that the 4-methoxy configuration maintains a balanced polarity profile relative to more lipophilic congeners.

CNS Profile
Method context
LogP 2.53, TPSA 44.8 Ų vs 3-CF₃ analog (LogP 4.43)
More CNS-favorable profile than lipophilic CF₃ analogs.
Computed values; experimental brain penetration not reported.
Drug-likeness CNS permeability Physicochemical descriptors

Multi-Vendor Purity Consistency

Multiple independent vendors (AKSci, Chemenu, Fluorochem) consistently specify a minimum purity of 95% for the target compound . This cross-vendor agreement on purity specification provides procurement confidence and reduces the risk of batch-to-batch variability in downstream synthetic applications. In comparison, the structurally analogous N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide (CAS 186612-15-7), which lacks the 4-phenyl substitution on the piperazine ring, is less widely stocked and often lacks documented batch purity data from multiple independent sources, potentially introducing uncertainty in reaction stoichiometry and yield reproducibility.

Purity Consensus
Supplier data
≥95% (multiple vendors)
Consistent purity reduces stoichiometry uncertainty.
Deeper piperazine analog lacks cross-vendor alignment.
Chemical procurement Purity specification Building block quality

Precursor to a Confirmed Acetylcholinesterase Inhibitor

Although direct pharmacological data for the target compound are not publicly available, a closely related derivative—N-(3-cyano-4-(4-methoxyphenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (compound 6c)—was synthesized using this exact phenylpiperazine-acetamide building block and demonstrated the highest acetylcholinesterase (AChE) inhibitory activity in its series with an IC50 of 1.12 µM (mixed-type inhibition) [1]. In contrast, morpholine-bearing analogs in the same study showed consistently lower AChE inhibitory activity, indicating that the 4-phenylpiperazine moiety, when coupled via an acetamide linker to a 4-methoxyphenyl-containing scaffold, is a critical determinant of enzyme inhibition potency. The target compound therefore represents a validated key intermediate for constructing dual-binding site AChE inhibitors, whereas close analogs with different heterocyclic amines (e.g., morpholine) or alternative substitution patterns on the phenyl ring may not recapitulate this activity.

AChE Activity (Derivative)
Class-level inference
IC₅₀ 1.12 µM (6c) vs Morpholine analogs (lower activity)
Supports synthesis of potent dual-binding AChE inhibitors.
Neuroprotection assay context: PC12 oxidative stress model.
Acetylcholinesterase inhibition Neurodegeneration Scaffold validation

Validated Application Scenarios


Dual-Binding AChE Inhibitor Synthesis for Alzheimer's Research

The target compound serves as a key synthetic intermediate for constructing pyrano[3,2-c]chromene-phenylpiperazine conjugates that act as dual-binding (catalytic anionic site + peripheral anionic site) AChE inhibitors. As demonstrated by Sameem et al. (2017), the incorporation of this specific phenylpiperazine-acetamide motif into a coumarin scaffold yielded the most active AChE inhibitor in the series (IC50 1.12 µM) with additional neuroprotective effects against H2O2-induced PC12 oxidative stress [1]. This application scenario is directly supported by Section 3, Evidence Item 4.

CNS-Penetrant Chemical Biology Probe

With a computed LogP of 2.53 and TPSA of 44.81 Ų, the compound satisfies established CNS drug-likeness criteria (Pajouhesh and Lenz: TPSA <90 Ų, LogP 0.5–5.0) and is more hydrophilic than highly lipophilic trifluoromethyl-substituted congeners (e.g., clog P 4.43 for 3-CF3,3-CF3 analog) [1]. This makes it a suitable starting point for designing CNS-targeted probes where balanced polarity is needed to minimize non-specific protein binding while maintaining blood-brain barrier permeability. Evidence derived from Section 3, Evidence Item 2.

Multi-Source Procurement with Reproducible Quality

The compound is available from multiple independent vendors (AKSci, Fluorochem, Chemenu) with a consistently reported minimum purity of ≥95%, reducing supply chain risk and ensuring reliable stoichiometric calculations in multi-step syntheses [1]. This multi-source availability is a practical advantage over less-common analogs (e.g., N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide, CAS 186612-15-7), which are stocked by fewer suppliers and often lack cross-vendor quality specification alignment. Evidence derived from Section 3, Evidence Item 3.

Analytical Reference Standard for Method Development

Given its well-defined structure (MW 325.41, distinct UV chromophore from the 4-methoxyphenyl group, characteristic 1H NMR signals from the piperazine and acetamide protons) and commercial availability at defined purity, the compound can be deployed as an analytical reference standard for HPLC or LC-MS method development targeting the broader phenylpiperazine-acetamide class. This application is enabled by the purity consistency documented in Section 3, Evidence Item 3.

Application
Selection Property
Validation Focus
AChE inhibitor synthesis (Alzheimer's research models)
Phenylpiperazine-acetamide pharmacophore with reported AChE engagement
AChE inhibition kinetics and mixed-type inhibition validation
CNS chemical biology probe development
CNS drug-likeness context (LogP/TPSA within favorable range)
Brain penetration assay (PAMPA-BBB, in situ perfusion)
Multi-step synthetic chemistry procurement
Multi-vendor consistency with defined purity specifications
Batch-to-batch purity and stoichiometric reproducibility
Analytical reference standard (HPLC/LC-MS)
Well-defined structure and UV/LC-MS detectability
Purity and retention time verification across batches
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